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These application notes provide a detailed overview of single-molecule approaches to
characterize the enzymatic activity of Topoisomerase Ill (Topo lll). The protocols focus on
magnetic tweezers, a powerful technique for real-time analysis of DNA topology modulation.
This information is intended to guide researchers in designing and implementing single-
molecule experiments to investigate Topo Ill function and to screen for potential inhibitors.

Introduction to Topoisomerase Ill and Single-
Molecule Analysis

Topoisomerase lll is a type IA topoisomerase that plays a crucial role in maintaining genome
stability by resolving DNA topological problems.[1][2] Unlike type IB and type Il
topoisomerases, Topo Il and other type 1A enzymes cleave a single strand of DNA, allowing
another single or double strand to pass through the break before resealing it.[3][4] This
mechanism is essential for processes such as the resolution of replication and recombination
intermediates.[4] In particular, Topo Il is recognized for its efficient decatenation activity, the
unlinking of intertwined DNA circles, a function attributed to a specialized "decatenation loop”
not present in its close relative, Topoisomerase |.[4]

Traditional bulk biochemical assays provide ensemble averages of enzymatic activity, often
obscuring the detailed, stepwise catalytic mechanism of enzymes like Topo lll. Single-molecule
techniques, such as magnetic tweezers, optical tweezers, and single-molecule Forster
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Resonance Energy Transfer (SmFRET), have emerged as powerful tools to overcome these
limitations.[5][6] These methods allow for the direct observation of individual enzymatic cycles
in real-time, revealing transient intermediates, conformational changes, and the stochastic
nature of enzyme kinetics.[5] Magnetic tweezers, in particular, are well-suited for studying
topoisomerases as they allow for precise control and measurement of DNA supercoiling and
tension.[7][8][9]

Quantitative Analysis of Topoisomerase lll Activity

Single-molecule magnetic tweezers experiments have provided unprecedented quantitative
insights into the distinct mechanistic features of E. coli Topoisomerase Il compared to
Topoisomerase I.

DNA Relaxation Activity

The table below summarizes key parameters of DNA relaxation by E. coli Topoisomerase | and
Topoisomerase Il on negatively supercoiled DNA, as determined by single-molecule magnetic
tweezers experiments.

E. coli E. coli

Parameter . . Reference
Topoisomerase | Topoisomerase lll

Total Relaxation Rate
~0.9 ~0.2 [10][11]

(supercoils/sec)

Processive Relaxation
Velocity ~3 ~130 [4][10]

(supercoils/sec)

Processivity . .

_ High High [10][11]
(supercoils/burst)
Pause Duration (sec)  ~6 ~130 [4]

These data highlight a key finding from single-molecule studies: while Topo Il has a much
slower overall relaxation rate than Topo |, its processive activity is remarkably faster.[4][10]
Topo 1l relaxes DNA in rapid bursts, followed by long pauses, whereas Topo | exhibits slower,
more frequent relaxation events with shorter pauses.[4][10]
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DNA Decatenation Activity

Single-molecule studies using braided DNA molecules to mimic catenated substrates have
confirmed that Topo Il is a more efficient decatenase than Topo 1.[12]

E. coli E. coli

Parameter . . Reference
Topoisomerase | Topoisomerase lll

Total Decatenation o
Slower Significantly Faster [12]

Rate (catenanes/sec)

Decatenation on

Gapped Substrates Inefficient ~5 [10]

(catenanes/sec)

The higher decatenation rate of Topo lll is primarily attributed to shorter pauses between
decatenation cycles.[12]

Experimental Protocols

The following are detailed methodologies for key single-molecule experiments to analyze
Topoisomerase Il activity.

Protocol 1: Single-Molecule DNA Relaxation Assay using
Magnetic Tweezers

This protocol describes the real-time monitoring of the relaxation of a single supercoiled DNA
molecule by Topoisomerase lIl.

1. Preparation of DNA Substrate:

e Along dsDNA molecule (e.g., ~8-20 kbp) is functionalized at its ends with biotin and
digoxigenin for attachment. This can be achieved by PCR using modified primers or by
ligation of smaller functionalized DNA fragments.[8][13]

o The DNA construct is purified to remove excess labels and enzymes.

2. Flow Cell Preparation:
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A flow cell is constructed using two glass coverslips separated by a parafilm gasket.

The bottom coverslip is coated with anti-digoxigenin antibodies to specifically bind the
digoxigenin-labeled end of the DNA.[8]

. Tethering DNA Molecules:

The digoxigenin-labeled DNA is incubated in the flow cell to allow binding to the antibody-
coated surface.

Streptavidin-coated paramagnetic beads (typically 1 um in diameter) are introduced into the
flow cell and incubated to allow binding to the biotinylated end of the DNA, forming single
DNA tethers between the surface and a bead.[11]

Unbound beads are washed out of the flow cell.
. Magnetic Tweezers Setup and Data Acquisition:

The flow cell is placed on the stage of an inverted microscope equipped with a high-speed
camera and a magnet holder above the objective.[14]

A pair of magnets is used to apply a constant stretching force to the paramagnetic bead and
to introduce supercoils by rotating the magnets.[14]

The 3D position of the bead is tracked in real-time. The height of the bead is directly related
to the extension of the DNA molecule.[15]

A rotation-extension curve is generated for a single tethered DNA molecule to calibrate the
system. As turns are introduced, the DNA extension remains constant until plectonemes
form, causing a linear decrease in extension with the number of turns.[13]

For the relaxation assay, a specific number of negative supercoils are introduced into the
DNA molecule by rotating the magnets, resulting in a decrease in the bead's height.

The reaction is initiated by introducing Topoisomerase lll in the appropriate reaction buffer
(e.g., 50 mM Tris-HCI pH 8.0, 120 mM NaCl, 1 mM MgClz, 200 pg/ml BSA) into the flow cell.
[11]
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» The relaxation of the DNA by Topo Il is observed as an increase in the bead's height as
supercoils are removed. Data is recorded at a high frame rate to capture the fast relaxation
bursts.[11]

5. Data Analysis:
e The recorded bead position is converted into DNA extension.

e The change in DNA extension over time is used to calculate the change in the linking
number (number of supercoils).

o The total relaxation rate, the velocity of processive relaxation runs, the processivity (number
of supercoils removed per burst), and the duration of pauses between bursts are quantified
from the data traces.

Protocol 2: Single-Molecule DNA Decatenation Assay
using Magnetic Tweezers

This protocol allows for the direct observation of the decatenation of two intertwined DNA
molecules by Topoisomerase lll.

1. Preparation of Braided DNA Substrate:

o Two dsDNA molecules are prepared. One is functionalized with digoxigenin at both ends,
and the other with biotin at both ends.

o A DNA braid is formed by allowing the two molecules to intertwine in solution before
tethering. Alternatively, a single DNA molecule with multiple biotin and digoxigenin
attachment points can be used to form a braided structure between the surface and a bead.
[15]

e For studying the requirement of single-stranded DNA, a nick or a bulge can be introduced
into one of the DNA molecules.[12]

2. Tethering and Data Acquisition:
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e The braided DNA is tethered in the magnetic tweezers setup, with one molecule attached to
the surface via digoxigenin-anti-digoxigenin interaction and the other to the paramagnetic
bead via biotin-streptavidin interaction.

e The magnets are rotated to introduce a known number of catenanes (interlinks) between the
two DNA molecules, which can be monitored by the change in the bead's vertical position.

e The decatenation reaction is initiated by introducing Topoisomerase Il into the flow cell.

» The unlinking of the two DNA molecules by Topo Il is observed as an increase in the bead's
extension until the two molecules are fully separated, at which point the bead detaches from
the surface-bound DNA.

3. Data Analysis:

e The rate of decatenation is determined by measuring the time it takes for the enzyme to
resolve the catenanes.

e The processivity of decatenation can be assessed by observing the number of unlinking
events that occur before the enzyme dissociates.
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Caption: Catalytic cycle of Type IA Topoisomerase lII.
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Caption: Workflow for a single-molecule magnetic tweezers DNA relaxation assay.

Concluding Remarks

Single-molecule analysis provides a powerful lens through which to dissect the intricate
mechanisms of DNA topoisomerases. The application of magnetic tweezers to the study of
Topoisomerase lll has revealed its unique kinetic properties, distinguishing it from other type 1A
topoisomerases and providing a deeper understanding of its specialized roles in the cell. The
protocols and data presented here serve as a foundation for researchers to further explore the
function of Topo lll, its interaction with other proteins such as BLM and RMI1, and to develop
novel therapeutic strategies targeting this important enzyme.[5][16] While magnetic tweezers
have been the primary tool for single-molecule studies of Topo lll, the continued development
of optical tweezers and smFRET techniques holds promise for providing complementary
insights into the conformational dynamics and protein-protein interactions that govern Topo Il
activity.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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